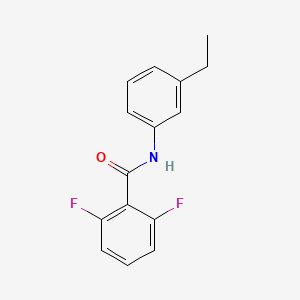

N-(3-ethylphenyl)-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethylphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO/c1-2-10-5-3-6-11(9-10)18-15(19)14-12(16)7-4-8-13(14)17/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVPVIIMBITAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Ethylphenyl 2,6 Difluorobenzamide

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(3-ethylphenyl)-2,6-difluorobenzamide, the most logical disconnection is at the amide bond (C-N bond), as this is one of the most common and reliable bond-forming reactions in organic synthesis.

This primary disconnection yields two key precursors:

An amine component: 3-ethylaniline (B1664132)

A carboxylic acid derivative: 2,6-difluorobenzoic acid or its more reactive form, 2,6-difluorobenzoyl chloride.

The amide bond is disconnected to reveal the two primary synthons: a substituted aniline (B41778) and a difluorinated benzoyl derivative.

Further retrosynthetic analysis of these precursors reveals their respective synthetic origins from basic starting materials like benzene (B151609) and aniline. The synthesis of 3-ethylaniline presents a regiochemical challenge, requiring careful sequencing of reactions to achieve the desired 1,3-substitution pattern. chegg.com Similarly, the synthesis of the 2,6-difluorobenzoyl moiety requires specific methods for introducing two fluorine atoms ortho to the carboxyl group.

| Target Molecule | Key Bond for Disconnection | Precursor 1 | Precursor 2 |

| This compound | Amide C(O)-N | 3-Ethylaniline | 2,6-Difluorobenzoyl Chloride |

Optimized Multistep Synthetic Pathways

The formation of the central benzamide (B126) core is the final and crucial step in the synthesis. This involves creating an amide bond between 3-ethylaniline and a 2,6-difluorobenzoyl derivative.

One of the most direct methods is the reaction of 3-ethylaniline with 2,6-difluorobenzoyl chloride . This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

An alternative, greener approach involves the direct condensation of 2,6-difluorobenzoic acid with 3-ethylaniline. This reaction requires an activating agent or catalyst to overcome the unfavorable acid-base reaction between the carboxylic acid and the amine. sciepub.com Common methods include:

Carbodiimide coupling agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. ucl.ac.uk

Catalytic methods: Boric acid can be used as a catalyst to facilitate the dehydration of the carboxylic acid and amine. sciepub.com

Lewis acid mediators: Stoichiometric amounts of Lewis acids like TiCl₄ can be used to promote the amidation. nih.gov

The choice of method depends on factors like scale, cost, and tolerance of other functional groups. The acyl chloride method is often preferred for its high reactivity and yield. prepchem.com

| Method | Activating Agent/Catalyst | Base | Typical Solvent | Advantages |

| Acyl Chloride | None (inherently reactive) | Pyridine or Triethylamine | Tetrahydrofuran (THF), Dichloromethane (DCM) | High yield, fast reaction |

| Direct Condensation | Boric Acid | None | Toluene (with water removal) | Atom economical, greener |

| Direct Condensation | TiCl₄ | Pyridine | Pyridine | High yields for various substrates nih.gov |

| Coupling Agent | EDC, HBTU | Hünig's base | Dimethylformamide (DMF) | Mild conditions, high efficiency semanticscholar.org |

The synthesis of 3-ethylaniline from benzene is a classic example of directing group strategy in electrophilic aromatic substitution. chegg.com Since both the amino and ethyl groups are ortho-, para-directing, a direct Friedel-Crafts ethylation of aniline is not feasible and would yield a mixture of products. A common, effective pathway involves the following steps: quora.com

Friedel-Crafts Acylation: Benzene is reacted with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form acetophenone. The acetyl group is a meta-director.

Nitration: Acetophenone is nitrated using a mixture of nitric acid and sulfuric acid. The meta-directing effect of the acetyl group ensures the nitro group is introduced at the 3-position, yielding 3-nitroacetophenone.

Catalytic Reduction: Both the nitro group and the keto group are simultaneously reduced to an amino group and an ethyl group, respectively. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. quora.com

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Benzene | CH₃COCl, AlCl₃ | Acetophenone | Introduce a meta-directing acyl group |

| 2 | Acetophenone | HNO₃, H₂SO₄ | 3-Nitroacetophenone | Install the nitrogen functionality at the meta position |

| 3 | 3-Nitroacetophenone | H₂, Pd/C | 3-Ethylaniline | Reduce both functional groups to the desired state quora.com |

The precursor 2,6-difluorobenzoic acid or its derivatives are key to the synthesis. A common industrial route to this structure starts from 2,6-difluorobenzonitrile. google.comgoogle.comepo.org

The synthesis involves the hydrolysis of the nitrile group to a carboxamide. This can be achieved through several methods:

Acid-catalyzed hydrolysis: Using strong acids like sulfuric acid.

Base-catalyzed hydrolysis: Using a strong base like sodium hydroxide, often in the presence of hydrogen peroxide. google.com

Non-catalytic hydrolysis: This method utilizes near-critical water as a medium, which avoids the use of catalysts and reduces environmental pollution from salt byproducts. google.com

The resulting 2,6-difluorobenzamide (B103285) can be used directly or further hydrolyzed under harsher conditions to yield 2,6-difluorobenzoic acid. For the amidation reaction described in section 2.2.1, the benzoic acid can be converted to the more reactive 2,6-difluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Catalytic Approaches in Synthesis of this compound

Catalysis offers more efficient and environmentally friendly alternatives to stoichiometric reagents. Both for the formation of the precursors and the final amidation step, catalytic methods are highly desirable.

While direct amidation can be achieved with boron or Lewis acid catalysts, transition metals offer powerful alternatives for C-N bond formation. Though less common for simple amide couplings than traditional methods, transition metal-catalyzed reactions are at the forefront of synthetic innovation.

Palladium-catalyzed C-H activation and fluorination represents an advanced strategy for creating fluorinated aromatic rings. beilstein-journals.org For instance, a Pd(II) catalyst can direct the fluorination of a C-H bond using an electrophilic fluorine source like Selectfluor. beilstein-journals.org While complex, such methods could provide novel routes to precursors like 2,6-difluorobenzoic acid.

In the context of amidation itself, transition metal catalysts can facilitate the coupling of carboxylic acids and amines, though this is a developing area of research compared to their extensive use in cross-coupling reactions for C-C and C-X bond formation. The primary catalytic role in the established synthesis of this compound is in the precursor synthesis, specifically the palladium-catalyzed hydrogenation step for creating 3-ethylaniline. quora.com

Organocatalytic Methods

The direct formation of an amide bond from a carboxylic acid and an amine is a highly atom-economical but challenging transformation that often requires harsh conditions or stoichiometric activating agents. Organocatalysis has emerged as a powerful, metal-free alternative, offering mild reaction conditions and high functional group tolerance. While specific organocatalytic synthesis routes for this compound are not extensively detailed in dedicated literature, the application of general, highly efficient organocatalytic amidation protocols is feasible and represents a significant advancement over traditional methods.

Boronic acid derivatives, for instance, are well-established catalysts for direct dehydrative amidation. nih.gov The catalytic cycle for a generic arylboronic acid catalyst in the synthesis of this compound from 2,6-difluorobenzoic acid and 3-ethylaniline is believed to proceed via the formation of an acylboronate intermediate. This intermediate is highly electrophilic and readily attacked by the amine nucleophile (3-ethylaniline) to form the desired amide and regenerate the boronic acid catalyst, with water as the only byproduct. nih.govresearchgate.net The efficiency of these catalysts has been shown to be effective for a wide range of aromatic and aliphatic acids and amines. nih.gov

Another prominent class of organocatalysts for amidation includes phosphine oxides, such as triphenylphosphine oxide (Ph₃PO), used in catalytic amounts with a stoichiometric co-reagent like oxalyl chloride. chemrxiv.orgresearchgate.net This system generates a highly reactive phosphonium intermediate in situ, which activates the carboxylic acid for rapid and efficient coupling with the amine. researchgate.net This method is particularly noted for its speed, often completing in minutes, and its ability to proceed without racemization for chiral substrates. chemrxiv.org The application of such a system would provide a rapid and high-yield pathway to this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is crucial for developing sustainable chemical manufacturing processes. Key considerations include the choice of solvents and the maximization of atom economy.

Traditional amide synthesis often relies on hazardous, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). nsf.gov Green chemistry encourages the replacement of these solvents with more benign alternatives. Recent research has highlighted several greener solvents for amide bond formation, including bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene. bohrium.comnih.gov Water is considered an ideal green solvent, although its use in amide synthesis can be challenging; however, micellar catalysis and other techniques are enabling its increased application. nsf.gov For the synthesis of this compound, switching from a traditional solvent to one of these greener alternatives could significantly reduce the environmental impact of the process. In some catalytic systems, reactions can even be performed under neat (solvent-free) conditions, representing the ideal scenario for solvent minimization. nih.gov

Interactive Table: Comparison of Solvents for Amide Synthesis

| Solvent | Type | Rationale for Use | Greener Alternative | Benefits of Alternative |

| Dichloromethane (DCM) | Chlorinated | Good solubility for many organics | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, less toxic. nsf.govbohrium.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High polarity, good solvating power | Cyclopentyl methyl ether (CPME) | Lower toxicity, easy peroxide removal, hydrophobic. nih.gov |

| Toluene | Aromatic | Azeotropic water removal | p-Cymene | Bio-derived, higher boiling point, lower toxicity. |

| Acetonitrile (B52724) | Polar Aprotic | Good for polar reactants | Propylene Carbonate (PC) | Low toxicity, biodegradable, high boiling point. bohrium.comnih.gov |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org The direct catalytic amidation of 2,6-difluorobenzoic acid with 3-ethylaniline is an excellent example of a high atom economy reaction.

Reaction: C₇H₄F₂O₂ (2,6-difluorobenzoic acid) + C₈H₁₁N (3-ethylaniline) → C₁₅H₁₃F₂NO (this compound) + H₂O

The only byproduct is water, leading to a very high theoretical atom economy. In contrast, classical methods that first convert the carboxylic acid to an acyl chloride generate significant waste.

Interactive Table: Atom Economy Comparison for this compound Synthesis

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| Direct Catalytic Amidation | 2,6-difluorobenzoic acid + 3-ethylaniline | This compound | Water (H₂O) | 93.55% |

| Acyl Chloride Route | 2,6-difluorobenzoyl chloride + 3-ethylaniline | This compound | Hydrochloric acid (HCl) | 87.89% |

Calculation based on molecular weights. A higher percentage indicates a more efficient and "greener" process in terms of atom utilization. chemrxiv.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the final compound, particularly for pharmaceutical applications. The purification strategy for this compound, a solid crystalline compound, typically involves a multi-step process.

Initial isolation of the crude product from the reaction mixture is often achieved by precipitation or crystallization, followed by filtration. Washing the crude solid with appropriate solvents removes residual reagents and soluble impurities.

For achieving high purity (>99%), recrystallization is a primary and effective technique. mt.com This involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined, pure crystals, leaving impurities behind in the mother liquor. mt.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

If recrystallization is insufficient to remove certain impurities, column chromatography on a solid support like silica gel is employed. nih.gov A solvent system (eluent) is chosen to allow the desired compound to move through the column at a different rate than the impurities, enabling their separation. For very high purity requirements or for separating closely related analogues, more advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The fluorine substitution on the benzamide ring can also influence crystal packing and potentially aid in purification by promoting stable, well-ordered crystal lattices that are less prone to disorder. nih.govacs.org

Interactive Table: Purification Techniques

| Technique | Principle of Separation | Application | Achievable Purity |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. mt.com | Primary purification of solid compounds; removal of major impurities. | Good to Excellent (98-99.9%) |

| Column Chromatography | Differential adsorption/partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent). nih.gov | Separation of complex mixtures; removal of byproducts with similar solubility. | Excellent (>99%) |

| Washing/Trituration | Removal of soluble impurities by suspending the solid product in a solvent in which it is insoluble. | Crude purification; removal of unreacted starting materials. | Low to Moderate |

| Preparative HPLC | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Final polishing step; separation of isomers or very similar impurities. | Very High (>99.9%) |

Spectroscopic Characterization and Structural Elucidation of N 3 Ethylphenyl 2,6 Difluorobenzamide Advanced Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N-(3-ethylphenyl)-2,6-difluorobenzamide by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Advanced 1D NMR (¹H, ¹³C, ¹⁹F NMR) for Detailed Chemical Shift and Coupling Constant Analysis

Advanced 1D NMR techniques offer a foundational yet detailed analysis of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). For this compound, the spectrum is predicted to show distinct signals for the aromatic protons on both the 3-ethylphenyl and 2,6-difluorobenzoyl moieties, as well as the ethyl group's methylene (B1212753) and methyl protons. The amide proton (N-H) would likely appear as a broad singlet. Coupling constants (J-values) between adjacent protons provide critical information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the amide, the ipso-carbons attached to the fluorine and nitrogen atoms, and the distinct aromatic and aliphatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial tool. A single signal is expected for the two equivalent fluorine atoms on the 2,6-difluorobenzoyl ring. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | br s | 1H | NH |

| 7.55 | m | 1H | Ar-H |

| 7.40 | t, J = 7.5 Hz | 1H | Ar-H |

| 7.30 | s | 1H | Ar-H |

| 7.15 | d, J = 7.5 Hz | 1H | Ar-H |

| 7.00 | t, J = 8.0 Hz | 2H | Ar-H |

| 2.65 | q, J = 7.6 Hz | 2H | -CH₂- |

| 1.25 | t, J = 7.6 Hz | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 162.5 | C=O |

| 159.0 (dd, J = 250, 8 Hz) | C-F |

| 138.9 | Ar-C |

| 137.5 | Ar-C |

| 132.0 (t, J = 10 Hz) | Ar-C |

| 129.0 | Ar-C |

| 125.5 | Ar-C |

| 122.0 | Ar-C |

| 119.5 | Ar-C |

| 112.0 (dd, J = 20, 5 Hz) | Ar-C |

| 28.8 | -CH₂- |

| 15.5 | -CH₃ |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| -113.5 | 2,6-di-F |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings and between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is vital for unambiguously assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is critical for piecing together the molecular fragments. Key HMBC correlations would be expected between the amide proton (NH) and the carbonyl carbon (C=O), as well as with carbons of the 3-ethylphenyl ring. Correlations from the ethyl protons to the aromatic carbons of the 3-ethylphenyl ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This provides crucial information about the 3D structure and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the amide proton and specific protons on both aromatic rings, helping to define the molecule's preferred conformation.

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) can analyze the compound in its crystalline or amorphous solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions, which influence the local electronic environments of the nuclei.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. It also reveals the fragmentation pattern of the molecule under ionization, which serves as a molecular fingerprint.

Elucidation of Fragmentation Pathways

In the mass spectrometer, this compound will fragment in a predictable manner upon ionization. The analysis of these fragments helps to confirm the proposed structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, or the carbonyl group and the difluorophenyl ring.

Amide bond cleavage: This would be a prominent fragmentation, leading to the formation of the 2,6-difluorobenzoyl cation and the 3-ethylaniline (B1664132) radical cation or vice versa.

Loss of small molecules: Neutral losses, such as the loss of CO or C₂H₄ from the ethyl group, are also possible fragmentation routes.

Predicted Key Fragments in HRMS

| m/z (Predicted) | Possible Formula | Fragment Identity |

| 261.1016 | C₁₅H₁₃F₂NO | [M]⁺ |

| 157.0152 | C₇H₂F₂O | [2,6-difluorobenzoyl]⁺ |

| 141.0202 | C₇H₃F₂O | [2,6-difluorophenyl]⁺ |

| 121.0891 | C₈H₁₁N | [3-ethylaniline]⁺ |

| 106.0653 | C₇H₈N | [M - C₂H₅]⁺ of ethylaniline |

Isotopic Abundance Analysis

HRMS can also resolve the isotopic pattern of the molecular ion and its fragments. The natural abundance of isotopes, particularly ¹³C, provides an additional layer of confirmation for the assigned molecular formula. The observed isotopic distribution pattern for the molecular ion of this compound must match the theoretical pattern calculated based on its elemental composition (C₁₅H₁₃F₂NO).

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, these methods offer insights into the characteristic vibrations of its amide linkage, aromatic rings, and fluoro-substituents.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups. The amide group (-CONH-) exhibits several characteristic vibrations. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The exact position is sensitive to hydrogen bonding, with lower frequencies indicating stronger interactions. The C=O stretching vibration, known as the Amide I band, is expected to appear as a strong absorption in the FTIR spectrum, typically between 1680 and 1630 cm⁻¹. researchgate.net The Amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching, is anticipated in the 1570-1515 cm⁻¹ region.

The aromatic C-H stretching vibrations of the two phenyl rings are expected to produce multiple weak to medium bands in the 3100-3000 cm⁻¹ range. scirp.org The C-C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The presence of an ethyl group on one of the phenyl rings will give rise to characteristic aliphatic C-H stretching vibrations (asymmetric and symmetric) between 2975 and 2850 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. scirp.org

The C-F stretching vibrations of the 2,6-difluorobenzoyl moiety are expected to be strong in the FTIR spectrum and generally appear in the 1300-1000 cm⁻¹ range. researchgate.net Computational studies on similar fluorinated benzamides have assigned C-F stretching modes in this region. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3100 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C-C Stretch | 1600 - 1450 |

| Aliphatic (Ethyl) | C-H Stretch | 2975 - 2850 |

| Aliphatic (Ethyl) | C-H Bend | 1460, 1375 |

| Fluoro-substituent | C-F Stretch | 1300 - 1000 |

Note: The predicted wavenumber ranges are based on typical values for these functional groups and data from analogous compounds.

Vibrational spectroscopy can provide valuable information about the conformational preferences of this compound. The molecule's flexibility primarily arises from rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. Different conformers can exhibit subtle shifts in their vibrational frequencies. By comparing experimental spectra with quantum chemical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be inferred. researchgate.netnih.gov For instance, the formation of different types of intermolecular hydrogen bonds can lead to distinct N-H stretching frequencies, providing clues about the packing arrangement in the crystal lattice. researchgate.net Studies on related benzamides have shown that the planarity of the amide group and the dihedral angles between the aromatic rings are influenced by both steric and electronic effects, which in turn are reflected in the vibrational spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like non-bonding n or bonding π orbitals) to higher energy anti-bonding orbitals (π* or σ*). nih.gov The chromophores in this compound are the two phenyl rings and the carbonyl group of the amide linkage.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl rings, C=O | < 280 |

| n → π | C=O | > 280 (typically weak) |

Note: The exact wavelengths and molar absorptivities would need to be determined experimentally.

X-ray Diffraction Crystallography of this compound and its Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-substituted-2,6-difluorobenzamide structures provides a strong basis for predicting its molecular geometry and intermolecular interactions. nih.govnih.gov

Based on the crystal structures of analogous compounds like N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide nih.gov and N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide nih.gov, several key structural features can be anticipated for this compound.

The amide linkage is expected to be in a trans conformation, with the N-H bond oriented anti to the C=O bond. This conformation is generally more stable in amides. The molecule is unlikely to be planar. A significant dihedral angle is expected between the planes of the 3-ethylphenyl ring and the 2,6-difluorophenyl ring, likely in the range of 70-80 degrees. nih.govnih.gov This twisting is due to the steric hindrance imposed by the ortho-fluorine atoms on the benzoyl ring. The amide group itself may be slightly twisted relative to the phenyl rings.

The crystal packing of this compound will be governed by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming N-H···O hydrogen bonds. nih.govnih.gov This is a common and strong interaction in amide-containing crystal structures, often leading to the formation of chains or dimers. researchgate.net

Other potential intermolecular interactions include:

C-H···F interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the aromatic rings or the ethyl group) and the fluorine atoms. nih.gov

C-H···O interactions: Weak hydrogen bonds involving C-H donors and the carbonyl oxygen acceptor. nih.gov

C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of an aromatic ring of a neighboring molecule. nih.gov

Table 3: Predicted Crystallographic Parameters and Interactions for this compound (based on analogues)

| Parameter | Predicted Value/Feature |

| Amide Conformation | trans (N-H anti to C=O) |

| Inter-ring Dihedral Angle | 70 - 80° |

| Primary Intermolecular Interaction | N-H···O hydrogen bonding |

| Secondary Interactions | C-H···F, C-H···O, π-π stacking, C-H···π |

Polymorphism and Crystal Engineering Studies of this compound

The solid-state structure and potential polymorphic behavior of this compound are of significant interest in materials science and pharmaceutical development. While specific polymorphism studies on this exact compound are not extensively documented in publicly available literature, a detailed analysis can be extrapolated from research on closely related N-phenylbenzamides and fluorinated aromatic compounds. Crystal engineering principles allow for a predictive understanding of the intermolecular interactions that govern the crystal packing of this compound and its propensity to form multiple crystalline forms.

The phenomenon of polymorphism, where a compound exists in more than one crystal structure, is a critical consideration in the development of molecular materials, as different polymorphs can exhibit varied physical and chemical properties. The study of N-phenylbenzamide derivatives has revealed that this structural motif can be a "polymorphophore," a molecular feature that encourages the formation of multiple crystalline forms. acs.org

The molecular structure of this compound contains several key functional groups that dictate its intermolecular interactions. The secondary amide linkage provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are primary drivers in the formation of supramolecular structures. The 2,6-difluoro substitution on the benzoyl ring and the ethyl group on the phenyl ring introduce additional weak interactions that can influence crystal packing.

Research on related N-phenylbenzamides indicates that the N-H···O hydrogen bond is a robust and recurring motif. acs.org However, the conformation of the N-phenylbenzamide group itself can vary, leading to different packing arrangements. This conformational flexibility, coupled with the influence of weaker interactions such as C-H···O, C-H···F, and π-π stacking, creates a complex energetic landscape with multiple potential packing modes, which can result in polymorphism. acs.org

For instance, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide have identified two distinct polymorphs. mdpi.comnih.gov These polymorphs differ in their hydrogen bonding networks and crystal packing efficiencies, underscoring how subtle changes in intermolecular interactions can lead to different crystalline forms. mdpi.comnih.gov One polymorph of N-(3-hydroxyphenyl)-3-methoxybenzamide exhibits a three-dimensional hydrogen bonding network, while the other forms layers held together by π-interactions. mdpi.com This highlights the competitive nature of different intermolecular forces in directing the final crystal structure.

The presence of fluorine atoms in the 2,6-positions of the benzoyl ring in this compound is expected to play a significant role in its crystal engineering. Fluorine substitution can suppress disorder that is sometimes observed in benzamide (B126) crystals. acs.orgnih.govacs.orgresearchgate.net The introduction of fluorine can also lead to the formation of C-H···F hydrogen bonds, which, although weak, can act as important structure-directing interactions. In some fluorinated benzamide derivatives, these interactions contribute to the formation of layered structures. researchgate.net

Based on the analysis of related compounds, the potential for polymorphism in this compound is significant. Different crystallization conditions, such as solvent choice and temperature, could favor the formation of different polymorphs. A hypothetical comparison of potential polymorphs of this compound, based on findings for related compounds, is presented in the table below.

Table 1: Hypothetical Polymorphic Characteristics of this compound

| Property | Hypothetical Polymorph A | Hypothetical Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| Key H-Bonds | N-H···O dimers | N-H···O chains |

| Other Interactions | C-H···F, π-π stacking | C-H···O, C-H···π |

| Conformation | Planar amide bridge | Twisted amide bridge |

| Relative Density | Higher | Lower |

This table is a predictive illustration based on common observations in related N-phenylbenzamide structures and does not represent experimentally determined data for this compound.

The principles of crystal engineering can be applied to intentionally target specific crystalline forms of this compound. This can be achieved through co-crystallization, where the compound is crystallized with a second molecular species (a co-former) to create a new crystalline solid with a unique structure and properties. The selection of a co-former with complementary hydrogen bonding sites could lead to the formation of novel supramolecular synthons and predictable crystal packing.

Theoretical and Computational Chemistry of N 3 Ethylphenyl 2,6 Difluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, employing the principles of quantum mechanics to model and investigate the behavior of atoms and molecules. These methods are used to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of various chemical and physical properties.

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Central to this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. For N-(3-ethylphenyl)-2,6-difluorobenzamide, these calculations would reveal the distribution of electron density and predict the molecule's susceptibility to electronic transitions.

Table 1: Illustrative Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| ΔE (Gap) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent the potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, an ESP analysis would likely show negative potential around the electronegative oxygen and fluorine atoms, identifying them as sites for electrophilic interaction. researchgate.net The regions around the hydrogen atoms of the phenyl rings would likely exhibit positive potential. researchgate.net This analysis provides a visual guide to the charge distribution and intermolecular interaction sites. researchgate.net

The distribution of electron charge within a molecule can be quantified by calculating the atomic charges on each atom. Methods like Mulliken population analysis are used to partition the total electron density among the constituent atoms. researchgate.net These charges influence many molecular properties, including dipole moment and polarizability. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

A comprehensive study on this compound would involve calculating these descriptors to provide a quantitative measure of its reactivity and stability.

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. arxiv.org It is based on determining the energy of a molecule from its electron density, which is computationally less intensive than solving the full Schrödinger equation. DFT is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. nih.gov

A fundamental application of DFT is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (the most stable conformation) on the potential energy surface. The output of this calculation provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would yield the precise spatial relationship between the 2,6-difluorobenzoyl group and the 3-ethylphenyl ring, including the planarity of the amide linkage. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

After geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The resulting theoretical vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra. This correlation is crucial for assigning the observed spectral bands to specific vibrational modes of the molecule, such as C=O stretching, N-H bending, C-F stretching, and aromatic ring vibrations. A comparison between the calculated and experimental spectra helps to validate both the computational model and the experimental structural characterization.

Transition State Analysis for Reaction Pathways

The synthesis of this compound typically involves the acylation of 3-ethylaniline (B1664132) with 2,6-difluorobenzoyl chloride. While no specific transition state analysis for this exact reaction is publicly available, the mechanism can be inferred from computational studies on similar N-acylation reactions of anilines. The reaction is expected to proceed through a nucleophilic addition-elimination mechanism.

Theoretical Reaction Pathway:

Nucleophilic Attack: The nitrogen atom of 3-ethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Transition State 1 (TS1): The first transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C=O double bond. The geometry of this transition state is crucial in determining the reaction rate. Computational models of similar reactions suggest that the energy barrier at this stage is influenced by the electronic properties of both the aniline (B41778) and the benzoyl chloride.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge, and the nitrogen atom has a positive charge.

Transition State 2 (TS2): The collapse of the tetrahedral intermediate to form the final product and a chloride ion proceeds through a second transition state. This state involves the partial reformation of the C=O double bond and the partial cleavage of the C-Cl bond.

Product Formation: The final products are this compound and a chloride ion, which is subsequently protonated to form hydrochloric acid.

Factors Influencing the Energy Barrier:

Substituent Effects: The ethyl group on the phenyl ring of the aniline is an electron-donating group, which increases the nucleophilicity of the nitrogen atom, potentially lowering the activation energy of the initial attack. The fluorine atoms on the benzoyl chloride are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, also favoring the reaction.

A hypothetical energy profile for this reaction is presented below, illustrating the relative energies of the reactants, transition states, intermediate, and products.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (3-ethylaniline + 2,6-difluorobenzoyl chloride) | 0 |

| 2 | Transition State 1 (TS1) | 15 - 25 |

| 3 | Tetrahedral Intermediate | 5 - 10 |

| 4 | Transition State 2 (TS2) | 10 - 20 |

| 5 | Products (this compound + HCl) | < 0 |

Note: The energy values are hypothetical and are based on typical values for similar reactions. Actual values for the specific reaction of this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools to understand the dynamic behavior of molecules in various environments. In the absence of specific MD studies on this compound, we can infer its likely behavior based on simulations of other N-aryl benzamides.

Conformational Dynamics in Solution

The conformational landscape of this compound in solution is primarily governed by the rotational freedom around the amide bond (C-N) and the single bonds connecting the phenyl rings to the amide group.

Amide Bond Rotation: The C-N amide bond has a significant double bond character, leading to a high rotational barrier. As a result, the trans and cis conformations are the most stable, with the trans conformation being overwhelmingly favored energetically.

ω (C-C(=O)-N-C): Defines the planarity of the amide bond.

φ (C-N-C(aryl)-C(aryl)): Describes the rotation of the 3-ethylphenyl group relative to the amide plane.

ψ (C(=O)-C(aryl)-C(aryl)-C(aryl)): Describes the rotation of the 2,6-difluorobenzoyl group relative to the amide plane.

MD simulations of similar molecules in solvents like water or dimethyl sulfoxide (DMSO) would likely show that the molecule explores a range of conformations, with certain low-energy states being more populated. The ethyl group and the fluorine atoms will influence the preferred orientations of the phenyl rings due to steric hindrance and electrostatic interactions.

Ligand-Target Interaction Modeling (Theoretical Aspects)

While avoiding any discussion of biological effects, the theoretical principles of how this compound might interact with a hypothetical protein target can be explored. Ligand-target interaction modeling, often employing docking and MD simulations, focuses on the geometric and energetic complementarity between a ligand and a binding site.

Key Theoretical Interaction Moieties:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These moieties are expected to be critical in forming directional interactions with polar residues in a binding pocket.

π-π Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The presence of the electron-withdrawing fluorine atoms can modulate the quadrupole moment of the difluorophenyl ring, influencing the nature of these stacking interactions (e.g., parallel-displaced vs. T-shaped).

Hydrophobic Interactions: The ethyl group provides a hydrophobic region that can interact favorably with nonpolar pockets in a protein.

Halogen Bonding: The fluorine atoms, while generally considered weak halogen bond donors, could potentially interact with electron-rich atoms in a binding site under specific geometric conditions.

A hypothetical interaction map is presented below, outlining the potential types of interactions.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues (Hypothetical) |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbones |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| 3-ethylphenyl ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| 2,6-difluorophenyl ring | π-π Stacking, Halogen Bonding | Phenylalanine, Tyrosine, Electron-rich atoms |

| Ethyl group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR can be used to predict a range of properties.

Prediction of Physical and Chemical Properties

Based on QSPR studies of similar aromatic amides, various properties can be predicted using molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. asianpubs.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov

Examples of Predictable Properties and Relevant Descriptors:

| Property | Relevant Molecular Descriptors |

| Solubility (logS) | Molecular weight, Polar surface area (PSA), Number of hydrogen bond donors/acceptors, LogP |

| Octanol-Water Partition Coefficient (logP) | Molecular refractivity, Sum of atomic polarizabilities, van der Waals surface area |

| Melting Point | Molecular symmetry, Intermolecular interaction energies, Crystal lattice energy (from more advanced models) |

| Boiling Point | Molecular weight, van der Waals volume, Dipole moment |

A generalized QSPR equation for a property (P) can be represented as:

P = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where P is the property being predicted, c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the molecular descriptors. The accuracy of such predictions for this compound would depend on the availability of a suitable training set of structurally related molecules with experimentally determined properties. researchgate.net

Correlation with Spectroscopic Data

QSPR models can also be developed to correlate molecular structure with spectroscopic data.

NMR Chemical Shifts (¹³C, ¹H, ¹⁹F): The chemical shifts of the various nuclei in this compound are sensitive to their local electronic environment. QSPR models can predict these shifts based on descriptors that quantify the electronic effects of the substituents and the molecular geometry. For instance, the chemical shifts of the fluorine atoms can be correlated with calculated atomic charges or local electrostatic potentials. mdpi.com

Infrared (IR) Stretching Frequencies: The stretching frequencies of specific bonds, such as the C=O and N-H bonds of the amide group, can be correlated with descriptors related to bond order and local electronic properties. For example, a stronger electron-withdrawing character of the aryl group attached to the carbonyl can lead to a higher C=O stretching frequency.

A hypothetical correlation table for spectroscopic data is presented below.

| Spectroscopic Data | Correlating Molecular Descriptors |

| ¹³C NMR Chemical Shifts | Atomic charges, Shielding tensors, Electronegativity of neighboring atoms |

| ¹H NMR Chemical Shifts | Local electron density, Anisotropic effects from aromatic rings |

| ¹⁹F NMR Chemical Shifts | Local electrostatic potential, Hammett parameters of substituents |

| IR C=O Stretch Frequency | Bond order, Dipole moment of the bond, Electron density at the bond critical point |

| IR N-H Stretch Frequency | Hydrogen bonding propensity, N-H bond length |

Cheminformatics and Virtual Screening Applications for this compound Analogues

No publicly available research data matching the specific request could be located.

Reaction Mechanisms and Reactivity Studies of N 3 Ethylphenyl 2,6 Difluorobenzamide

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of N-(3-ethylphenyl)-2,6-difluorobenzamide is primarily determined by the susceptibility of the amide linkage to cleavage. Amide hydrolysis can be catalyzed by both acid and base.

Under acidic conditions, the carbonyl oxygen of the amide would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of a tetrahedral intermediate, which would then collapse to yield 2,6-difluorobenzoic acid and 3-ethylaniline (B1664132).

Basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon of the amide, also proceeding through a tetrahedral intermediate. acs.org The subsequent elimination of the 3-ethylanilide anion would be followed by protonation to give 3-ethylaniline and the 2,6-difluorobenzoate salt. The rate of hydrolysis is influenced by the electronic effects of the substituents on both aromatic rings. The two electron-withdrawing fluorine atoms on the benzoyl ring are expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted benzamides. Conversely, the electron-donating nature of the ethyl group on the aniline (B41778) ring may slightly decrease the leaving group ability of the 3-ethylanilide anion.

Kinetic studies on the hydrolysis of 2,6-difluorobenzamide (B103285), a related compound, in high-temperature liquid water have shown an apparent activation energy of 75.4 kJ·mol⁻¹ for its hydrolysis. researchgate.net While conditions are extreme, this suggests the inherent stability of the amide bond in this class of compounds.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Condition | Degradation Products |

| Acidic Hydrolysis | 2,6-difluorobenzoic acid, 3-ethylaniline |

| Basic Hydrolysis | 2,6-difluorobenzoate, 3-ethylaniline |

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of its two aromatic rings and the amide linker.

Nucleophilic Reactivity: The 2,6-difluorobenzoyl ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the two fluorine atoms and the carbonyl group. However, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Strong nucleophiles could potentially displace one of the fluorine atoms, particularly if there is additional activation from other groups or under forcing conditions. The positions ortho and para to the activating carbonyl group are the most likely sites for nucleophilic attack.

Electrophilic Reactivity: The 3-ethylphenyl ring is activated towards electrophilic aromatic substitution (EAS) by the ethyl group, which is an ortho-, para-director. wikipedia.orgucalgary.ca The amide group's nitrogen lone pair can also donate electron density to this ring, further activating it, although this effect is in competition with delocalization into the carbonyl group. ucalgary.ca Therefore, electrophilic attack is expected to occur at the positions ortho and para to the ethyl group and ortho to the amide nitrogen (positions 2, 4, and 6 of the ethylphenyl ring), with steric hindrance from the amide group potentially influencing the regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Ethylphenyl Ring

| Reagent | Predicted Major Products |

| HNO₃/H₂SO₄ | N-(2-nitro-5-ethylphenyl)-2,6-difluorobenzamide, N-(4-nitro-3-ethylphenyl)-2,6-difluorobenzamide |

| Br₂/FeBr₃ | N-(2-bromo-5-ethylphenyl)-2,6-difluorobenzamide, N-(4-bromo-3-ethylphenyl)-2,6-difluorobenzamide |

| SO₃/H₂SO₄ | N-(2-sulfo-5-ethylphenyl)-2,6-difluorobenzamide, N-(4-sulfo-3-ethylphenyl)-2,6-difluorobenzamide |

| R-Cl/AlCl₃ | N-(2-alkyl-5-ethylphenyl)-2,6-difluorobenzamide, N-(4-alkyl-3-ethylphenyl)-2,6-difluorobenzamide |

Photochemical Transformations

Thermal Decomposition Studies

No specific thermal decomposition data for this compound has been found. Generally, the thermal stability of amides is considerable. At elevated temperatures, decomposition would likely initiate at the weakest bonds. The amide bond is a potential site of cleavage, which would lead to the formation of 2,6-difluorobenzoic acid and 3-ethylaniline, or further degradation products such as nitriles and isocyanates. The C-F bonds are generally strong and would require high temperatures to break. Thermal decomposition of other complex organic molecules has been shown to proceed through various reaction pathways, including fragmentation and rearrangement. nih.govgdut.edu.cn

Derivatization Reactions of this compound

As discussed in section 5.2, the two aromatic rings exhibit different reactivity profiles, allowing for selective functionalization.

3-Ethylphenyl Ring: This ring is amenable to electrophilic aromatic substitution, allowing the introduction of a variety of functional groups. ucalgary.ca By controlling the reaction conditions, it may be possible to achieve mono- or polysubstitution.

2,6-Difluorobenzoyl Ring: This ring is a candidate for nucleophilic aromatic substitution, where a fluorine atom could be replaced by nucleophiles such as alkoxides, amines, or thiolates. masterorganicchemistry.comrsc.org The reaction would likely require harsh conditions due to the stability of the C-F bond.

The amide bond itself can be a site for derivatization.

Reduction: The amide can be reduced to the corresponding secondary amine, N-(2,6-difluorobenzyl)-3-ethylaniline, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction with Electrophiles: The nitrogen atom of the amide is nucleophilic and can react with electrophiles after deprotonation with a strong base. This would allow for N-alkylation or N-acylation.

Hydrolysis: As discussed in section 5.1, controlled hydrolysis can be used to cleave the amide bond and regenerate the constituent carboxylic acid and amine, which could then be used in the synthesis of other derivatives. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the reaction kinetics and thermodynamic analysis of this compound. Detailed experimental studies focusing on the rates of reaction, reaction order, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for the synthesis or degradation of this specific compound are not present in the public domain.

Therefore, it is not possible to provide a detailed and accurate account of the "Reaction Kinetics and Thermodynamic Analysis" for this compound as requested. The generation of scientifically accurate data tables and detailed research findings requires access to published experimental results, which are not available for this particular molecule.

Any attempt to provide such information would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting. Further research would be needed to be conducted on this compound to determine its reaction kinetics and thermodynamic properties.

Structure Activity Relationships Sar and Structure Interaction Profiles of N 3 Ethylphenyl 2,6 Difluorobenzamide Analogues Theoretical/mechanistic

Design and Synthesis of N-(3-ethylphenyl)-2,6-difluorobenzamide Derivatives.mdpi.comnih.govnih.govnih.govcuny.edu

The design of analogues of this compound is a strategic process aimed at probing the chemical space around the parent molecule. The synthesis of these derivatives typically involves the coupling of a substituted aniline (B41778) with an activated benzoic acid derivative, most commonly via an amide bond formation. mdpi.comnih.gov This foundational reaction allows for extensive variation in both the aniline and benzoyl components of the molecule.

The two phenyl rings in this compound serve as key recognition elements. Systematic modification of the substitution patterns on these rings is a primary strategy to probe the structural requirements for molecular interactions.

The synthesis of these analogues follows established chemical principles, often starting with commercially available substituted anilines and benzoic acids. For example, the core amide linkage is typically formed by reacting the appropriate aniline (e.g., 3-ethylaniline (B1664132) or a modified version) with a 2,6-difluorobenzoyl chloride derivative under basic conditions.

Research into related benzoylphenylurea (B10832687) (BPU) and isoxazole (B147169) structures provides valuable insights into the probable SAR for this compound analogues. nih.gov

Aniline Ring (B-Ring): Modifications to the aniline phenyl ring have been shown to significantly impact activity in analogous series. Studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles revealed that introducing small alkyl groups (methyl, ethyl, propyl) or halogens (F, Cl, Br) at the para-position of the phenyl ring slightly enhanced inhibitory activity. nih.gov Conversely, the introduction of bulky substituents like tert-butyl (t-Bu) or strongly electron-withdrawing groups such as nitro (NO₂) or trifluoromethyl (CF₃) led to a dramatic decrease in activity. nih.gov This suggests that a delicate balance of hydrophobicity and steric bulk is crucial for optimal interaction at the target site.

The following table summarizes the observed effects of phenyl ring substitutions on the activity of analogous chemical series. nih.gov

| Ring Modified | Substituent Type | Position | Observed Effect on Activity | Citation |

| Phenyl Ring (analogous to aniline ring) | Small Alkyl (Me, Et, Pr) | para | Slight Enhancement | nih.gov |

| Phenyl Ring (analogous to aniline ring) | Halogen (F, Cl, Br) | para | Slight Enhancement | nih.gov |

| Phenyl Ring (analogous to aniline ring) | Bulky Alkyl (t-Bu) | para | Drastic Decrease | nih.gov |

| Phenyl Ring (analogous to aniline ring) | Electron-Withdrawing (NO₂, CF₃) | para | Drastic Decrease | nih.gov |

| Benzoyl Ring | 2,6-Difluoro | 2,6- | Optimal for many BPUs | nih.gov |

The amide bond is a central feature of the this compound structure. It provides structural rigidity and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Bioisosteric replacement of the amide bond is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, without losing the key interactions required for activity. nih.govnih.govresearchgate.net

The synthesis of such analogues requires distinct chemical pathways to form the desired linker. For example, 1,2,4-oxadiazoles can be formed from the reaction of a nitrile with a hydroxylamine (B1172632) derivative, while 1,2,3-triazoles are often synthesized via click chemistry. nih.govmdpi.com

A variety of functional groups have been successfully employed as amide bond bioisosteres. nih.govnih.govresearchgate.net

| Amide Bioisostere | Key Features |

| 1,2,4-Oxadiazole | Retains hydrogen bond accepting capabilities; metabolically robust. nih.gov |

| 1,2,3-Triazole | Stable, polar, and capable of hydrogen bonding. nih.gov |

| (Z)-Fluoro-olefin | Mimics the planar geometry of the amide bond; can enhance lipophilicity. researchgate.net |

| Thioamide | Replaces the carbonyl oxygen with sulfur, altering electronic properties and hydrogen bonding capacity. nih.gov |

| Urea | Extends the hydrogen bonding potential with an additional N-H donor. nih.gov |

| Imidazole (B134444) | Can introduce a basic center, potentially improving solubility. nih.gov |

The replacement of the amide with these groups can lead to significant changes in molecular geometry, polarity, and hydrogen bonding patterns, thereby altering the structure-interaction profile of the resulting analogues. nih.gov For instance, the successful replacement of an amide with an imidazole in the development of midazolam increased the molecule's basicity, enabling the formation of water-soluble salts. nih.gov

This compound is an achiral molecule. However, the introduction of chiral centers into its structure through synthetic modification is a critical aspect of exploring its SAR. Stereochemistry often plays a pivotal role in biological activity because biological targets, such as enzymes and receptors, are themselves chiral. nih.govnih.gov An interaction with a target can be highly stereospecific, with one enantiomer exhibiting high potency while the other is inactive. nih.gov

Derivatives of this compound could be made chiral by several means, such as:

Introducing a chiral substituent in place of the ethyl group.

Adding substituents to the phenyl rings or the amide bridge that create a stereocenter.

Creating atropisomers through restricted rotation around the aryl-amide bonds, although this is less common for this specific scaffold.

The synthesis of stereochemically pure analogues requires enantioselective or diastereoselective methods. Studies on other chiral compounds have consistently demonstrated the importance of stereochemistry. For example, in a series of 3-Br-acivicin derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant biological activity, highlighting a likely stereoselective uptake or target interaction mechanism. nih.govnih.gov Molecular modeling in such cases can shed light on the structural and stereochemical requirements for efficient interaction with a target. nih.gov Thus, any comprehensive SAR study of this compound analogues would necessitate the synthesis and evaluation of individual stereoisomers if chiral centers are introduced.

Computational Approaches to SAR.nih.gov

Computational chemistry provides powerful tools for understanding SAR at a molecular level and for guiding the design of new analogues. These methods can be broadly categorized as ligand-based or structure-based.

The design of novel molecules can be approached from two different perspectives, depending on the available information about the biological target. nih.gov

Ligand-Based Molecular Design: This approach is utilized when the three-dimensional structure of the molecular target is unknown. It relies on analyzing a set of known active molecules to deduce the necessary structural features for activity. nih.govresearchgate.net A common ligand-based method involves superimposing active compounds to generate a pharmacophore model. This model represents a 3D map of essential features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, which are presumed to be necessary for binding to the target. researchgate.netnih.gov

Structure-Based Molecular Design: When the 3D structure of a target protein is available (e.g., from X-ray crystallography), structure-based design becomes possible. mdpi.comwashington.edu This powerful technique involves docking virtual compounds into the target's binding site to predict their binding orientation and affinity. nih.gov Computational studies on related benzamides have shown that the 2,6-difluorobenzamide (B103285) portion can form specific hydrogen bonds with amino acid residues in a binding pocket. mdpi.com For example, docking analyses suggested the amide's NH group could act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. mdpi.com This knowledge allows for the rational design of new derivatives with modifications intended to strengthen these interactions or to form new ones, thereby theoretically increasing potency.

Pharmacophore modeling and virtual screening are key computational techniques for identifying novel lead compounds from large chemical databases in a cost-effective manner. nih.govmdpi.com

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. researchgate.netnih.gov For this compound analogues, a hypothetical pharmacophore model would likely include:

Two distinct hydrophobic/aromatic regions corresponding to the phenyl rings.

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O).

Specific locations for the fluorine atoms, which may contribute to binding through electrostatic or hydrophobic interactions.

Once a pharmacophore model is established (typically based on a set of active analogues), it can be used as a 3D query for virtual screening . mdpi.com This process involves computationally searching through vast libraries containing millions of chemical structures to find molecules that match the pharmacophore model. The resulting "hits" are compounds that are predicted to have a higher probability of being active. These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before committing to chemical synthesis and experimental testing. mdpi.com This hierarchical approach efficiently filters large databases to identify promising candidates for further investigation.

QSAR Modeling for Predicting Theoretical Binding Affinities or Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. While a specific QSAR model for this compound was not found, studies on other benzamide (B126) derivatives illustrate the principles and potential applicability.

For example, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity yielded a statistically significant model. jppres.comunair.ac.id The best QSAR equation was:

PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) jppres.comunair.ac.id

This equation demonstrates how descriptors for solubility (Log S), a scoring function from docking (rerank), and molar refractivity (MR) can be combined to predict the half-maximal inhibitory concentration (IC50) of these compounds. jppres.comunair.ac.id

Another 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of different physicochemical properties. nih.gov The model indicated that hydrophobic character and the presence of hydrogen bond donating groups positively contribute to the inhibitory activity, while electron-withdrawing groups have a negative impact. nih.gov

These examples underscore the power of QSAR to guide the design of novel benzamide derivatives. By identifying the key structural features that influence activity, more potent compounds can be designed and prioritized for synthesis.

The table below summarizes the parameters from the QSAR study on benzylidene hydrazine benzamide derivatives.

Table 2: Statistical Parameters for a QSAR Model of Benzylidene Hydrazine Benzamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| n | 11 | Number of compounds in the study |

| r | 0.921 | Correlation coefficient |

| R² | 0.849 | Coefficient of determination |

| Q² | 0.61 | Cross-validated correlation coefficient |

| F | 13.096 | Fisher's F-test value |

| Sig | 0.003 | Significance level of the regression |

Source: jppres.comunair.ac.id

Applications of N 3 Ethylphenyl 2,6 Difluorobenzamide in Advanced Materials and Chemical Technologies

Role as a Building Block in Organic Synthesis

The N-(3-ethylphenyl)-2,6-difluorobenzamide structure is a key intermediate in organic synthesis, serving as a foundational unit for constructing more elaborate molecular architectures. The presence of reactive sites—the amide linkage, the activated difluorinated ring, and the substituted phenyl ring—allows for a variety of chemical transformations.

Intermediate in Multistep Reaction Sequences

Beyond being a direct precursor to heterocycles, this compound serves as a crucial intermediate in multistep synthetic pathways. The synthesis of this compound itself is a key step, typically involving the acylation of 3-ethylaniline (B1664132) with 2,6-difluorobenzoyl chloride. The resulting stable amide can then be subjected to further functionalization.

For example, the synthesis of various quinazolinone derivatives often starts with the formation of a benzoxazinone (B8607429) intermediate from a substituted anthranilic acid, which then reacts with an amine. medium.com An alternative approach uses N-aryl benzamides as the core structure, which can be modified in subsequent steps. The amide bond is robust and can withstand a variety of reaction conditions, allowing for modifications on either of the aromatic rings before a final cyclization or transformation step is performed. This makes compounds like this compound valuable platforms in the synthesis of complex target molecules, including those with potential biological activity.

| Precursor Type | Heterocyclic Product | Reaction Type |

| ortho-Fluorobenzamides | Quinazolin-4-ones | Base-promoted SNAr and cyclization |

| N-Allyl Benzamides | Oxazolines/Oxazines | Enantioselective oxidative cyclization |

| 2-(1-Alkynyl)benzamides | Cyclic Imidates | Electrophilic cyclization |

| Arylpropargyl Amides | Polycyclic Pyrrolidines | Intramolecular cyclization |

Integration into Supramolecular Assemblies

The structure of this compound contains key functional groups that can participate in non-covalent interactions, making it a candidate for integration into supramolecular assemblies. The amide group is a classic motif for forming strong hydrogen bonds, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor.

Crystal structure analyses of related fluorinated benzamides reveal that these amide-amide hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or tapes in the solid state. nih.gov In this compound, these chains can be further organized by weaker interactions.

| Interaction Type | Donor | Acceptor | Role in Assembly |

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of 1D chains/tapes |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine | Cross-linking of chains, 3D packing |

| van der Waals | Ethyl group, Phenyl rings | Ethyl group, Phenyl rings | Space-filling and stabilization |

Applications in Sensors and Probes (Non-clinical, purely chemical/physical sensing)

The functional groups within this compound suggest its potential, or the potential of its derivatives, in the development of chemical sensors. The amide N-H group is a key feature for anion recognition, as it can act as a hydrogen bond donor to bind with anionic species. researchgate.net

While direct studies on this compound as a sensor are not prominent, the principle has been demonstrated in other systems. Fluorescent sensors for anions often incorporate amide, urea, or indole (B1671886) N-H groups as the binding site. researchgate.netrsc.org The binding event, such as the interaction with a fluoride (B91410) or cyanide anion, can perturb the electronic structure of an attached fluorophore, leading to a change in fluorescence (either "turn-on" or "turn-off") or a colorimetric response.

For a molecule like this compound to function as a sensor, it would likely need to be derivatized to include a signaling unit (a fluorophore). The benzamide (B126) portion would serve as the recognition unit. The binding of an anion to the amide N-H could modulate the photophysical properties of the attached fluorophore, providing a detectable signal. The selectivity of such a sensor could potentially be tuned by modifying the electronic properties of the aromatic rings. The difluoro substitutions, being electron-withdrawing, would increase the acidity of the amide proton, potentially enhancing its affinity for anions.

Potential in Agrochemical Research (Mechanistic action, not product development or safety)

This compound belongs to the broader class of benzoylurea (B1208200) compounds. This class of chemicals is well-known in agrochemical research for its potent insecticidal activity. Therefore, it is highly probable that this compound exhibits similar properties.

Analytical Methodologies for N 3 Ethylphenyl 2,6 Difluorobenzamide in Research Settings

Electrophoretic Techniques

Capillary Electrophoresis (CE) represents a powerful analytical tool for the separation of neutral and charged species with high efficiency and resolution. For a neutral molecule like N-(3-ethylphenyl)-2,6-difluorobenzamide, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate electrophoretic technique.

Methodology: A potential MEKC method for the analysis of this compound would involve a fused-silica capillary and a buffered solution containing a surfactant above its critical micelle concentration. nih.gov Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant that forms negatively charged micelles, which migrate against the EOF. Neutral analytes, such as this compound, will partition into the hydrophobic core of the micelles to varying degrees. nih.gov The strong EOF will carry all components, including the micelles, toward the cathode, but analytes that interact more strongly with the micelles will be retained longer, resulting in separation. youtube.com